molecular formula C16H19N7O B2718133 1,3,5-trimethyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide CAS No. 2034290-72-5

1,3,5-trimethyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide

Cat. No. B2718133
M. Wt: 325.376
InChI Key: KPWIWOPVMYHRCV-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its geometry, bond lengths and angles, and any interesting structural features.



Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Nematocidal Evaluation

Pyrazole carboxamide derivatives have been identified as possessing significant nematocidal activity. A study by Zhao, Xing, Xu, Peng, and Liu (2017) synthesized a series of fluorine-containing pyrazole carboxamides. These compounds exhibited weak fungicidal activity but considerable effectiveness against the nematode M. incognita (Zhao et al., 2017).

Functionalization Reactions

Yıldırım, Kandemirli, and Demir (2005) explored the functionalization reactions of pyrazole carboxamides. They studied the conversion of 1H-pyrazole-3-carboxylic acid into its corresponding carboxamide via specific chemical reactions, providing insight into the versatility of such compounds (Yıldırım et al., 2005).

Reaction Mechanisms

The study of reaction mechanisms involving pyrazole carboxamides was detailed by Ledenyova, Falaleev, Shikhaliev, Ryzhkova, and Zubkov (2018). They investigated the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, uncovering complex reaction pathways (Ledenyova et al., 2018).

Synthesis and Biological Evaluation

Donohue, Michelotti, Reader, Reader, Stirling, and Tice (2002) conducted a synthesis and biological evaluation of a library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides. Their research contributed to understanding the potential biological applications of these compounds, including their toxic effects on C. elegans (Donohue et al., 2002).

Anticancer and Anti-5-Lipoxygenase Agents

Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, and Ben Jannet (2016) synthesized novel pyrazolopyrimidines derivatives, testing them for their anticancer and anti-5-lipoxygenase activities. These derivatives showed promise in both cytotoxicity against cancer cell lines and inhibition of 5-lipoxygenase (Rahmouni et al., 2016).

Crystal Structure and DFT Study

Zhao and Wang (2023) investigated the crystal structure of Ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate, a bioactive derivative of pyrazole, using X-ray diffraction and density functional theory (DFT) calculations. Their study offered insights into the physical and chemical properties of the compound (Zhao & Wang, 2023).

Cytotoxicity of Pyrazole Derivatives

Hassan, Hafez, and Osman (2014) conducted research on the cytotoxicity of various pyrazole and pyrazolo[1,5-a]pyrimidine derivatives. Their work involved synthesizing and testing these compounds against Ehrlich Ascites Carcinoma (EAC) cells, contributing to understanding their potential as antitumor agents (Hassan et al., 2014).

Protoporphyrinogen Oxidase Inhibitors

Li, Zhu, Song, Hu, Liu, Li, Niu, Liu, Wang, Song, Zou, and Yang (2008) synthesized 3H-pyrazolo[3,4-d][1,2,3]triazin-4-one derivatives as protoporphyrinogen oxidase inhibitors, potentially useful as herbicides. These compounds showed substantial herbicidal activity and inhibition against protoporphyrinogen oxidase in vitro (Li et al., 2008).

Antimicrobial Activity

Hassan (2013) synthesized new pyrazoline and pyrazole derivatives, examining their antimicrobial activity against various bacterial strains and fungi. This research expanded the understanding of the antimicrobial potential of these compounds (Hassan, 2013).

Photosynthetic Electron Transport Inhibitors

Vicentini, Guccione, Giurato, Ciaccio, Mares, and Forlani (2005) investigated a series of pyrazole derivatives as potential inhibitors of photosynthetic electron transport. Their study highlighted the inhibitory properties of these compounds, which could be comparable to commercial herbicides like diuron and lenacil (Vicentini et al., 2005).

Safety And Hazards

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Future Directions

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Please note that this is a general approach and the specific details would depend on the particular compound . For “1,3,5-trimethyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide”, you may need to consult specialized databases or literature sources, or seek the advice of a chemist or a chemical information specialist.


properties

IUPAC Name

1,3,5-trimethyl-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N7O/c1-11-15(12(2)22(3)20-11)16(24)19-7-9-23-8-4-13(21-23)14-10-17-5-6-18-14/h4-6,8,10H,7,9H2,1-3H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPWIWOPVMYHRCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)NCCN2C=CC(=N2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-trimethyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide

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